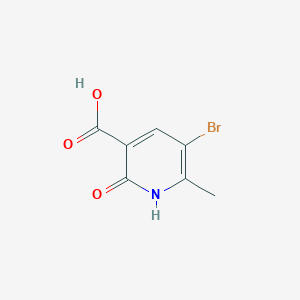
5-溴-2-羟基-6-甲基烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-hydroxy-6-methylnicotinic acid, also known as 5-BHN, is an important organic compound in the field of organic chemistry. It is a derivative of nicotinic acid and is used in a variety of applications. This compound has been studied extensively in the past few decades and has been found to have a wide range of applications, from synthetic chemistry to pharmaceuticals.
科学研究应用
电催化合成与应用
5-溴-2-羟基-6-甲基烟酸是电催化合成6-氨基烟酸的关键中间体,在合成有机化学中具有重要意义。在CO2存在下,从2-氨基-5-溴吡啶电合成6-氨基烟酸,展示了5-溴-2-羟基-6-甲基烟酸衍生物在温和条件下促进碳-碳键形成的潜力。特别是在银电极上进行的这一过程展示了该化合物在产生具有良好产率的有价值合成中间体方面的实用性,从而强调了其在可持续化学过程发展中的重要性 (Gennaro et al., 2004)。
生物催化转化
特定细菌菌株对5-溴-2-羟基-6-甲基烟酸衍生物的生物催化活性提供了一种环保的方法,用于合成羟基化杂环羧酸。如Ralstonia/Burkholderia sp.菌株DSM 6920所示的酶催化羟基化,说明了该化合物在促进区域选择性修饰方面的作用,从而产生各种羟基化衍生物。这种生物转化能力不仅扩展了通过生物催化获得的化学多样性,还强调了5-溴-2-羟基-6-甲基烟酸在促进绿色化学倡议中的潜力 (Tinschert et al., 2000)。
配位化学与材料科学
5-溴-2-羟基-6-甲基烟酸与各种金属离子的配位导致形成具有潜在应用价值的新型配合物。例如,已经探索了与该配体形成过渡金属配合物的合成,揭示了其通过O,O-配位螯合的能力。这些配合物不仅有助于我们理解配位化学,还已经被研究其抗菌性能,从而为它们在生物医学应用中的使用开辟了途径 (Verma & Bhojak, 2018)。
安全和危害
作用机制
Target of Action
Given its structural similarity to niacin (vitamin b3), it may interact with similar targets, such as the niacin receptors .
Mode of Action
If it acts like niacin, it could modulate triglyceride synthesis in the liver and lipolysis in adipose tissue .
Biochemical Pathways
Niacin, a structurally similar compound, is involved in redox reactions as a precursor of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP) .
Result of Action
If it behaves like niacin, it could have antilipolytic, vasodilatory, and neuroprotective functions .
生化分析
Biochemical Properties
5-Bromo-2-hydroxy-6-methylnicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing their activity. The hydroxyl group in 5-Bromo-2-hydroxy-6-methylnicotinic acid can form hydrogen bonds with active site residues of enzymes, potentially altering their catalytic efficiency. Additionally, the bromine atom may participate in halogen bonding, further modulating enzyme activity .
Cellular Effects
5-Bromo-2-hydroxy-6-methylnicotinic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of 5-Bromo-2-hydroxy-6-methylnicotinic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, halogen bonding, and hydrophobic interactions. These binding interactions can result in enzyme inhibition or activation, depending on the context. Additionally, 5-Bromo-2-hydroxy-6-methylnicotinic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-hydroxy-6-methylnicotinic acid can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that 5-Bromo-2-hydroxy-6-methylnicotinic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-hydroxy-6-methylnicotinic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .
Metabolic Pathways
5-Bromo-2-hydroxy-6-methylnicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide adenine dinucleotide-dependent dehydrogenases, influencing their activity and, consequently, the metabolic flux. This compound can also affect metabolite levels by modulating the activity of key metabolic enzymes, leading to changes in the concentrations of intermediates and end products .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-hydroxy-6-methylnicotinic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution. The localization and accumulation of this compound can be influenced by its interactions with cellular components, such as membranes and organelles .
Subcellular Localization
The subcellular localization of 5-Bromo-2-hydroxy-6-methylnicotinic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes .
属性
IUPAC Name |
5-bromo-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAHQNRDEKWUEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609829 |
Source


|
| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503437-35-2 |
Source


|
| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

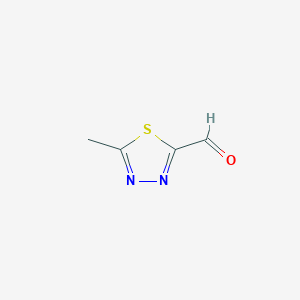

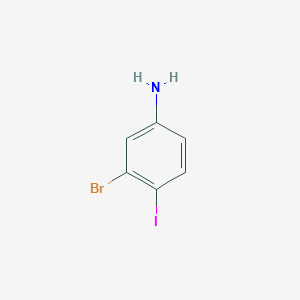

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)
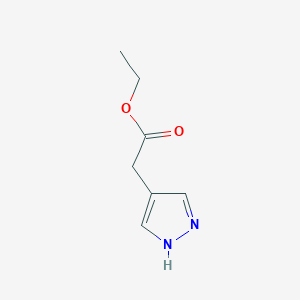
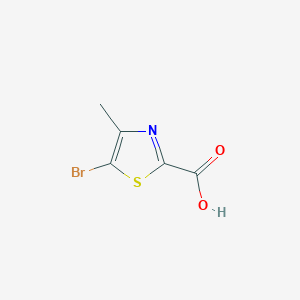


![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)


![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)
![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)